1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one typically involves the bromination of imidazo[1,5-c]pyrimidin-5-one. The reaction is carried out under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted imidazo[1,5-c]pyrimidin-5-ones with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are oxo derivatives of the original compound.
Reduction Reactions: The major products are dehalogenated imidazo[1,5-c]pyrimidin-5-ones.
Scientific Research Applications
1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, modulate signal transduction pathways, or interfere with DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
- 1-fluoro-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
- 1-iodo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Uniqueness
1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-bromo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-4-1-2-8-6(11)10(4)3-9-5/h3H,1-2H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMAWLZUQMYTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783619-44-2 |
Source
|
Record name | 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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